molecular formula C15H8Cl2F6N2O B15236422 Sorafenib impurity 31

Sorafenib impurity 31

Cat. No.: B15236422
M. Wt: 417.1 g/mol
InChI Key: ZJBIFNKYPBWURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorafenib Impurity 31 (CAS: 2250243-19-5) is a characterized impurity and metabolite of sorafenib, a tyrosine kinase inhibitor used in cancer therapy . It is synthesized for use as a high-purity reference standard in HPLC analysis, method validation, and drug development . Regulatory guidelines, such as those from the USP and ICH, emphasize the need to monitor and control such impurities to ensure drug efficacy and patient safety .

Properties

Molecular Formula

C15H8Cl2F6N2O

Molecular Weight

417.1 g/mol

IUPAC Name

1,3-bis[2-chloro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H8Cl2F6N2O/c16-11-7(14(18,19)20)3-1-5-9(11)24-13(26)25-10-6-2-4-8(12(10)17)15(21,22)23/h1-6H,(H2,24,25,26)

InChI Key

ZJBIFNKYPBWURH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)NC2=CC=CC(=C2Cl)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sorafenib impurity 31 involves multiple steps, typically starting from the core structure of Sorafenib. The process often includes the use of various reagents and catalysts to introduce specific functional groups. For instance, the preparation of Sorafenib itself involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, followed by further reactions to introduce the pyridine and phenoxy groups .

Industrial Production Methods

Industrial production of Sorafenib and its impurities, including impurity 31, involves large-scale chemical synthesis under controlled conditions. The process aims to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the desired compounds .

Chemical Reactions Analysis

Types of Reactions

Sorafenib impurity 31 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Sorafenib impurity 31 is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and reactivity can provide insights into the stability and efficacy of Sorafenib. The molecular targets and pathways involved in its formation are related to the chemical reactions and conditions used during the synthesis of Sorafenib .

Comparison with Similar Compounds

Key Comparisons:

Structural Differences :

  • Impurity 31 : Presumed to retain the core structure of sorafenib but modified at a metabolic site (exact structure unspecified) .
  • Impurity 6 : A des-methyl derivative with altered pyridine and urea moieties, linked to synthesis byproducts .
  • Impurity 21 : A picolinamide derivative lacking the urea group, indicating degradation or incomplete synthesis .
  • N-Desmethyl Sorafenib : Missing a methyl group on the carbamate moiety, a common metabolic alteration .

Analytical Applications :

  • Impurity 31 is primarily used for HPLC method development and stability studies, while Impurity 21 serves as a marker for degradation analysis . Impurity 6 and N-Desmethyl Sorafenib are critical for assessing synthesis purity and metabolic pathways .

Regulatory Status: N-Desmethyl Sorafenib and Impurity 6 may be included in pharmacopeial monographs, whereas Impurity 31 and 21 are often custom-synthesized for non-compendial applications .

Research Findings and Implications

  • Analytical Challenges : Differentiating this compound from structural analogs requires advanced techniques like high-resolution mass spectrometry (HRMS) and 2D-NMR, as highlighted in spectroscopic characterization guidelines .
  • Regulatory Compliance : The ICH M7 guideline mandates mutagenicity assessment for impurities exceeding 0.15% thresholds, though Impurity 31’s status remains unspecified .
  • Synthetic Relevance : Custom synthesis services (e.g., Daicel Pharma) emphasize the need for impurity standards like this compound to support ANDA filings and quality control .

Biological Activity

Sorafenib impurity 31, identified by the chemical identifier 2250243-19-5, is a notable impurity of the multikinase inhibitor sorafenib, which is primarily used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma. Understanding the biological activity of this compound is crucial as it may influence both therapeutic outcomes and safety profiles associated with sorafenib treatment.

Chemical Structure and Characteristics

This compound contains a bi-aryl urea moiety, similar to its parent compound, sorafenib. This structural similarity suggests that it may interact with multiple cellular targets involved in tumor growth and angiogenesis. The compound's behavior as a metabolite of sorafenib indicates its potential relevance in pharmacokinetic studies and toxicological assessments.

Interaction Studies

Research indicates that this compound may play a role in drug interactions as a metabolite. Its interactions with various biological targets can potentially alter the pharmacodynamics of sorafenib. Investigations into its effects on cellular pathways are essential for understanding its biological implications.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxic effects on cancer cell lines. For instance, studies have shown that sorafenib itself has an IC50 value of approximately 5.20 μM against HepG2 liver cancer cells, while related compounds exhibit different cytotoxic profiles . The specific cytotoxicity of this compound needs further exploration to establish its efficacy compared to sorafenib.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound Name Structure Characteristics Unique Features
SorafenibBi-aryl urea structure; multikinase inhibitorApproved for cancer treatment; well-studied
Sorafenib impurity 9Related urea derivativeDifferent metabolic pathway; less studied
NintedanibSimilar multikinase inhibitorTargets fibroblast growth factor receptors
RegorafenibAnother multikinase inhibitorDistinct chemical modifications; broader activity

This compound stands out due to its specific formation during the metabolism of sorafenib, potentially influencing both therapeutic outcomes and safety profiles.

Case Studies and Clinical Implications

In clinical trials involving sorafenib, several adverse reactions have been noted, including hypertension, hand-foot skin reactions, and hepatotoxicity . While these reactions are primarily attributed to sorafenib, the potential role of its impurities like this compound in exacerbating these effects warrants investigation.

Hepatotoxicity

A study highlighted the hepatotoxic effects associated with sorafenib administration, which may be due to oxidative stress and apoptotic pathways activated by the drug . Understanding whether this compound contributes to these effects is vital for assessing the overall safety profile of sorafenib-based therapies.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Sorafenib Impurity 31, and how do their sensitivities compare?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for initial identification due to its reproducibility and cost-effectiveness. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC-MS) are critical. LC-MS provides higher sensitivity (detection limits ~0.1% w/w) compared to HPLC (~1% w/w) and is essential for trace-level impurity profiling. Researchers should validate these methods using ICH Q2(R1) guidelines, including parameters like linearity (R² ≥ 0.998), precision (%RSD < 2%), and accuracy (recovery 98–102%) .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

  • Methodological Answer : Accelerated stability studies under ICH Q1A(R2) conditions are recommended:
  • Forced degradation : Expose the impurity to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (3% H₂O₂).
  • Kinetic analysis : Monitor degradation products using time-point sampling (e.g., 0, 7, 14, 28 days) and calculate rate constants (k) to model degradation pathways.
  • Data interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What are the critical parameters for validating a quantitative method to measure this compound in API batches?

  • Methodological Answer : Follow ICH Q2(R1) validation protocols, including:
  • Specificity : Resolve impurity peaks from API and other impurities (resolution ≥ 1.5).
  • Linearity : Test across 50–150% of the target concentration (e.g., 0.05–0.15 mg/mL).
  • Accuracy : Spike recovery experiments (three concentration levels, triplicate runs).
  • Robustness : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) .

Advanced Research Questions

Q. How can synthetic pathways for Sorafenib be optimized to minimize the formation of Impurity 31 during manufacturing?

  • Methodological Answer : Employ reaction engineering principles:
  • Process variables : Screen temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading using factorial design (e.g., 2³ DOE).
  • Intermediate monitoring : Use in-situ FTIR or PAT tools to detect early-stage byproducts.
  • Mechanistic insights : Computational chemistry (DFT calculations) to identify transition states favoring impurity formation. Adjust reaction stoichiometry to suppress intermediate dimerization, a common source of Impurity 31 .

Q. What experimental strategies can resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer :
  • Comparative toxicity assays : Conduct parallel in vitro studies (e.g., MTT assays on HepG2 cells) with controlled impurity concentrations (0.1–10 µM).
  • Meta-analysis : Systematically review existing data using PRISMA guidelines, highlighting variables like cell line specificity, exposure duration, and impurity purity (≥98% vs. lower grades).
  • Statistical validation : Apply Bayesian hierarchical models to account for inter-study variability and identify confounding factors (e.g., solvent effects) .

Q. How can bioanalytical methods be developed to study the pharmacokinetic impact of this compound in preclinical models?

  • Methodological Answer :
  • Sample preparation : Use protein precipitation (acetonitrile) or SPE for plasma matrix cleanup.
  • LC-MS/MS optimization : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Validate lower limits of quantification (LLOQ ≤ 1 ng/mL).
  • In vivo correlation : Administer impurity-spiked Sorafenib formulations to rodents and collect serial plasma samples (0–24 hr). Compare AUC and Cₘₐₓ values to assess bioavailability changes .

Q. What computational approaches are effective in predicting the formation mechanisms of this compound?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model API degradation pathways under thermal stress, identifying bond dissociation energies (BDEs) for vulnerable functional groups.
  • QSAR modeling : Correlate impurity formation rates with molecular descriptors (e.g., logP, HOMO-LUMO gaps) across synthetic batches.
  • Machine learning : Train neural networks on historical impurity data to predict risk factors (e.g., solvent polarity, reaction time) .

Data Integrity and Reproducibility

Q. How should researchers address discrepancies in impurity quantification data across laboratories?

  • Methodological Answer :
  • Inter-laboratory studies : Organize round-robin trials with harmonized protocols (e.g., identical column lot, calibration standards).
  • Reference materials : Use certified this compound (≥95% purity) from accredited suppliers.
  • Blinded analysis : Mask sample identities to reduce bias during data interpretation .

Q. What steps ensure ethical compliance and data transparency in impurity research?

  • Methodological Answer :
  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation.
  • Raw data sharing : Upload chromatograms, spectral data, and computational inputs/outputs to repositories (e.g., Zenodo).
  • Ethics oversight : Obtain approval for in vivo studies from institutional animal care committees (IACUC) and disclose conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.